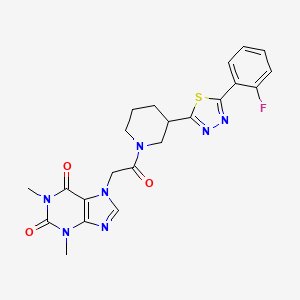

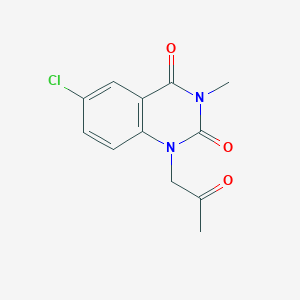

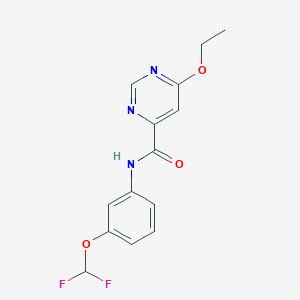

![molecular formula C16H15FN2O3S B2843667 ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1172080-99-7](/img/structure/B2843667.png)

ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a 5-membered aromatic ring, but the electron pair on the nitrogen atom is not part of the aromatic system, thus making pyrrole a 4n+2 aromatic compound .

Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered ring with two double bonds and one nitrogen atom. The presence of the nitrogen atom in the ring introduces polarity and the ability to form hydrogen bonds, which can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis, Characterization, Biological Evaluation, and Molecular Docking of Quinazolinone-based Derivatives : A study described the synthesis of a quinazolinone-based derivative using the S-arylation method. This compound demonstrated potent cytotoxic activity against various human cancer cell lines and showed promising inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).

Chemoselective Synthesis

Chemoselective Synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines : Research presented a method for synthesizing ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates from ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate. The process is noted for its chemoselectivity, producing twenty products with moderate to good yields (Pretto et al., 2019).

Molecular Docking and Biological Evaluation

Click One Pot Synthesis, Spectral Analyses, Crystal Structures, DFT Studies, and Brine Shrimp Cytotoxicity Assay : This study synthesized methyl and ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetates and characterized them through various spectroscopic techniques. The compounds were evaluated for cytotoxicity, and DFT calculations were performed to probe structural properties, highlighting the compounds' potential for further biological applications (Ahmed et al., 2016).

Anticoccidial Agents Development

Synthesis and SAR of 2,3-diarylpyrrole Inhibitors of Parasite cGMP-dependent Protein Kinase : This research focused on synthesizing analogs of 2,3-diaryl pyrroles as inhibitors for Eimeria tenella cGMP-dependent protein kinase. These compounds demonstrated broad-spectrum activity and potential as novel anticoccidial agents, with specific analogs identified for field trials based on in vivo efficacy and synthesis cost (Biftu et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[5-(4-fluorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAYZEDYYWSCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

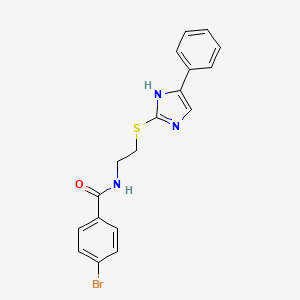

![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)

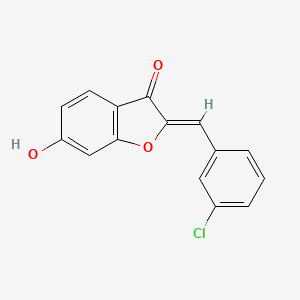

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)

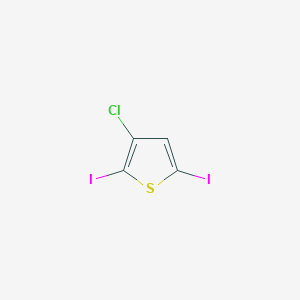

![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)